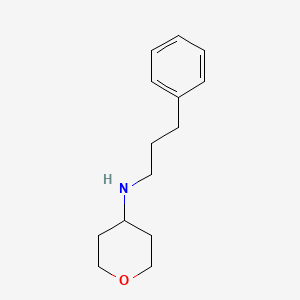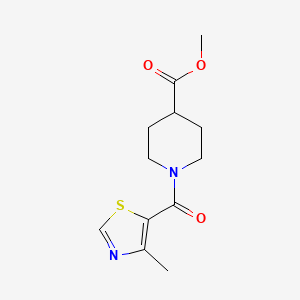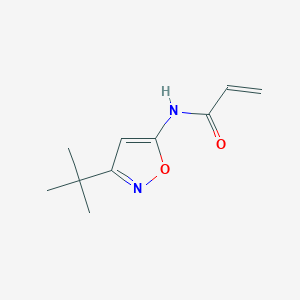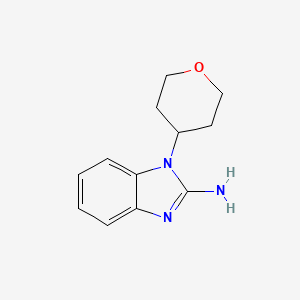
4-methoxy-N-pyrrolidin-3-ylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-pyrrolidin-3-ylbenzamide, also known as MPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPB belongs to the class of benzamide compounds and has been found to exhibit a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves its interaction with TRPV1 and FAAH. As a TRPV1 antagonist, 4-methoxy-N-pyrrolidin-3-ylbenzamide binds to the channel and prevents it from being activated by stimuli such as heat and capsaicin. As a FAAH inhibitor, 4-methoxy-N-pyrrolidin-3-ylbenzamide prevents the breakdown of endocannabinoids, leading to an increase in their levels and subsequent effects on the endocannabinoid system.
Biochemical and Physiological Effects:
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and anxiolytic effects. These effects are thought to be mediated by the inhibition of TRPV1 and FAAH, which leads to changes in the endocannabinoid system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxy-N-pyrrolidin-3-ylbenzamide in lab experiments is its selectivity for TRPV1 and FAAH, which allows for the specific targeting of these proteins. However, one limitation is that 4-methoxy-N-pyrrolidin-3-ylbenzamide has not been extensively studied in vivo, and its effects on other systems and processes are not well understood.
Direcciones Futuras
There are several future directions for research on 4-methoxy-N-pyrrolidin-3-ylbenzamide. One area of focus could be the development of more potent and selective TRPV1 antagonists and FAAH inhibitors based on the structure of 4-methoxy-N-pyrrolidin-3-ylbenzamide. Another direction could be the investigation of 4-methoxy-N-pyrrolidin-3-ylbenzamide's effects on other systems and processes, such as the immune system and the cardiovascular system. Additionally, the potential therapeutic applications of 4-methoxy-N-pyrrolidin-3-ylbenzamide in conditions such as chronic pain and anxiety could be explored.
Métodos De Síntesis
The synthesis of 4-methoxy-N-pyrrolidin-3-ylbenzamide involves the reaction between 4-methoxybenzoic acid and pyrrolidine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction produces 4-methoxy-N-pyrrolidin-3-ylbenzamide as a white solid in high yield.
Aplicaciones Científicas De Investigación
4-methoxy-N-pyrrolidin-3-ylbenzamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in pain sensation and thermoregulation. 4-methoxy-N-pyrrolidin-3-ylbenzamide has also been found to inhibit the activity of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the breakdown of endocannabinoids. This inhibition leads to an increase in endocannabinoid levels, which has been linked to a range of physiological and behavioral effects.
Propiedades
IUPAC Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c1-16-11-4-2-9(3-5-11)12(15)14-10-6-7-13-8-10/h2-5,10,13H,6-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQMDIUUPKVOVEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-pyrrolidin-3-ylbenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(4S)-4-methoxypyrrolidin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B7556715.png)

![N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]-4-methoxy-N-methylbenzamide](/img/structure/B7556738.png)
![3-[(Oxan-4-ylamino)methyl]benzonitrile](/img/structure/B7556740.png)
![7-(Diphenylphosphinothioylmethyl)-1,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B7556741.png)


![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)